molecular formula C8H10O3S B1433637 Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate CAS No. 1565345-93-8

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate

Cat. No.: B1433637
CAS No.: 1565345-93-8
M. Wt: 186.23 g/mol
InChI Key: QLOWMSFCVGJWOY-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate is a chemical compound belonging to the class of furan derivatives. It is characterized by a furan ring substituted with methyl groups at the 2 and 5 positions and a sulfanyl group at the 4 position, along with a carboxylate ester group at the 3 position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate typically involves the following steps:

  • Furan Synthesis: The starting material is often a furan derivative, which undergoes further functionalization.

  • Methylation: The furan ring is methylated at the 2 and 5 positions using methylating agents such as methyl iodide or dimethyl sulfate.

  • Sulfanylation: Introduction of the sulfanyl group at the 4 position is achieved using reagents like thiourea or sodium hydrosulfide.

  • Carboxylation: The carboxylate ester group is introduced at the 3 position through esterification reactions using methanol and a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of reduced sulfur derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of different sulfur-containing compounds.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Reduced Sulfur Derivatives: Formed through reduction reactions.

  • Sulfur-Containing Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.

  • Biology: The compound can be used as a probe in biological studies to investigate sulfur metabolism and related pathways.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate can be compared with other similar compounds, such as:

  • Methyl 2,5-dimethylfuran-3-carboxylate: Lacks the sulfanyl group.

  • Methyl 2,5-dimethylthiophene-3-carboxylate: Contains a thiophene ring instead of a furan ring.

  • Methyl 2,5-dimethyl-4-sulfonylfuran-3-carboxylate: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness: The presence of the sulfanyl group in this compound imparts unique chemical and biological properties compared to its analogs, making it valuable in specific applications.

Properties

IUPAC Name

methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-4-6(8(9)10-3)7(12)5(2)11-4/h12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOWMSFCVGJWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate
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Reactant of Route 5
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Reactant of Route 6
Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate

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